Product packaging for e-3,4-Bis(4-ethylphenyl)hex-3-ene(Cat. No.:)

e-3,4-Bis(4-ethylphenyl)hex-3-ene

Cat. No.: B1243790
M. Wt: 292.5 g/mol
InChI Key: QQHKIGGNDSXRFR-QURGRASLSA-N
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Description

E-3,4-Bis(4-ethylphenyl)hex-3-ene, also known as this compound, is a useful research compound. Its molecular formula is C22H28 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28 B1243790 e-3,4-Bis(4-ethylphenyl)hex-3-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1-ethyl-4-[(E)-4-(4-ethylphenyl)hex-3-en-3-yl]benzene

InChI

InChI=1S/C22H28/c1-5-17-9-13-19(14-10-17)21(7-3)22(8-4)20-15-11-18(6-2)12-16-20/h9-16H,5-8H2,1-4H3/b22-21+

InChI Key

QQHKIGGNDSXRFR-QURGRASLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)CC)/CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)CC)CC

Synonyms

E-3,4-bis(4-ethylphenyl)hex-3-ene
E-DE-BPH

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of E 3,4 Bis 4 Ethylphenyl Hex 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For a compound like E-3,4-Bis(4-ethylphenyl)hex-3-ene, both one-dimensional and two-dimensional NMR techniques would provide crucial information.

Dynamic NMR for Hindered Rotation of 4-Ethylphenyl Moieties

The rotation of the two 4-ethylphenyl groups around their single bonds to the central double bond is expected to be sterically hindered. This restricted rotation can be studied using variable-temperature or dynamic NMR (DNMR) spectroscopy. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barrier for this rotation. At low temperatures, the rotation would be slow on the NMR timescale, leading to distinct signals for the aromatic protons. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. rsc.org However, no such study detailing the rotational barriers for this compound is currently available.

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule. youtube.comyoutube.com

COSY spectra would reveal which protons are coupled to each other, helping to establish the connectivity within the ethyl groups and their attachment to the phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) could confirm the E-stereochemistry of the central double bond by showing spatial proximity between protons on the ethyl groups and the opposite phenyl rings.

Without access to primary research that has performed these experiments on this compound, a detailed assignment table cannot be constructed.

X-ray Crystallographic Analysis of this compound and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. mdpi.com This technique would provide a wealth of information about the molecule's conformation, packing in the crystal lattice, and the nature of intermolecular forces.

Bond Lengths, Angles, and Dihedral Angles Characterization

A crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. nih.gov This data would confirm the E-configuration of the C=C double bond and describe the planarity or twist of the phenyl rings relative to the central alkene unit. For stilbene-like molecules, the dihedral angle between the phenyl rings and the plane of the double bond is of particular interest as it reflects the balance between electronic conjugation and steric repulsion. No published crystallographic data exists for this compound to populate a data table.

Vibrational Spectroscopy (Raman and Infrared) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. researchgate.net Each peak in the spectrum corresponds to a specific type of molecular motion (stretching, bending, etc.). These spectra serve as a "fingerprint" for the compound and can provide information about its functional groups and conformation.

For this compound, characteristic vibrational bands would include:

C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups.

C=C stretching of the central alkene and the aromatic rings.

Various C-H bending and other skeletal vibrations.

Differences in the vibrational spectra between the solid state and solution could indicate the presence of different conformers. While general spectral regions for these functional groups are known, a detailed assignment requires either experimental spectra of the compound or computational modeling, neither of which is available in the reviewed literature. clinicsearchonline.orgopenaccesspub.org

Electronic Absorption and Emission Spectroscopy: Probing Conjugation and Electronic Effects

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data on the electronic absorption and emission spectroscopic properties of this compound. While the photophysical properties of the parent stilbene (B7821643) molecule and its various derivatives are extensively studied, research focusing specifically on the title compound is not publicly available.

The electronic spectra of stilbene-like molecules are governed by the π-conjugated system, which includes the central ethylene (B1197577) bridge and the two phenyl rings. The introduction of substituents on the phenyl rings can significantly influence the electronic properties and, consequently, the absorption and emission spectra. In the case of this compound, the ethyl groups at the para positions of the phenyl rings are expected to have a modest effect on the electronic transitions compared to more strongly electron-donating or electron-withdrawing groups.

Generally, for trans-stilbene (B89595) and its derivatives, the absorption spectrum is characterized by a strong band in the ultraviolet region, corresponding to the π → π* transition of the conjugated system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of the substituents. Alkyl groups, such as the ethyl groups in the title compound, are known to cause a small red shift (bathochromic shift) in the absorption maximum due to their weak electron-donating inductive effect and hyperconjugation. This effect would slightly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Similarly, the fluorescence emission of stilbene derivatives is also influenced by substituents. trans-Stilbene itself exhibits fluorescence, and the position of the emission maximum and the fluorescence quantum yield (Φf) can be altered by substitution. The ethyl groups in this compound would be expected to have a minor impact on the fluorescence properties compared to the unsubstituted trans-stilbene.

Without experimental data, any discussion of the specific electronic absorption and emission characteristics of this compound remains speculative. Further experimental investigation is required to determine the precise λmax, ε, emission wavelengths, and quantum yields for this compound. Such data would be valuable for understanding the subtle electronic effects of para-alkylation on the photophysics of the stilbene chromophore.

Computational Chemistry and Theoretical Modeling of E 3,4 Bis 4 Ethylphenyl Hex 3 Ene

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the ground state geometry, bond lengths, bond angles, and electronic properties of E-3,4-Bis(4-ethylphenyl)hex-3-ene.

For a molecule with significant steric bulk like this compound, DFT geometry optimization would reveal a non-planar structure. The central C=C double bond of the hexene core would be essentially planar, but the two 4-ethylphenyl groups would be twisted out of this plane to minimize steric repulsion between themselves and with the ethyl groups on the alkene backbone. This twisting angle is a critical parameter that influences the electronic properties of the molecule.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Systems

ParameterPredicted ValueDescription
C=C Bond Length~1.35 ÅThe central double bond of the hex-3-ene core.
C-C (Aryl-Alkene)~1.48 ÅThe single bond connecting the phenyl ring to the alkene carbon.
Phenyl Ring Twist Angle30° - 50°The dihedral angle between the plane of the phenyl ring and the plane of the C=C bond.
C-C-C (Alkene)~123°The bond angle around the sp2 hybridized carbons of the double bond.

Note: These values are estimations based on data for stilbene (B7821643) and other tetra-substituted alkenes and would be precisely determined through specific DFT calculations (e.g., using B3LYP functional with a 6-31G basis set).*

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this conjugated system, the HOMO is expected to be a π-orbital with significant electron density spread across the central double bond and the two aromatic rings. The LUMO would be the corresponding π* anti-bonding orbital.

The 4-ethylphenyl substituents are electron-donating groups, which would raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. This has direct implications for the molecule's reactivity and its UV-Vis absorption spectrum.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would likely show a relatively non-polar molecule with slight negative charges on the carbon atoms of the aromatic rings and the double bond, and slight positive charges on the hydrogen atoms.

The substituents on the core hexene structure play a crucial role in defining the molecule's final conformation and properties. nih.govresearchgate.net The interplay of steric and electronic effects is key.

Electronic Effects : The ethyl groups on the phenyl rings are weakly electron-donating through an inductive effect. This increases the electron density of the aromatic rings and the central double bond, influencing the molecule's reactivity, particularly towards electrophiles.

Steric Effects : The primary determinant of the geometry is steric hindrance. The bulky 4-ethylphenyl groups, along with the ethyl groups on the hexene backbone, cannot all lie in the same plane. This forces the phenyl rings to rotate out of the plane of the double bond, which in turn reduces the π-orbital overlap between the rings and the alkene core. This reduced conjugation affects the electronic and optical properties of the molecule. The synthesis of such sterically hindered alkenes can be challenging, often requiring specific catalytic systems to control stereoselectivity. nih.gov

Table 2: Summary of Substituent Effects in this compound

EffectOriginConsequence
Electronic Inductive effect of ethyl groupsIncreased electron density on the π-system; altered reactivity.
Steric Bulkiness of ethylphenyl and ethyl groupsNon-planar geometry; reduced π-conjugation; altered spectroscopic properties.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding the lowest energy structure, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a flexible molecule like this compound over time. rsc.orgrsc.org MD simulations solve Newton's equations of motion for the atoms, providing a trajectory of how the molecule moves and flexes at a given temperature.

For this molecule, MD simulations would be particularly useful for:

Exploring Rotational Isomers (Rotamers) : The single bonds connecting the phenyl rings to the alkene and the C-C bonds within the ethyl groups allow for rotation. MD can explore the different rotational conformations and their relative energies.

Mapping the Potential Energy Surface : By simulating the molecule's dynamics, one can construct a map of its potential energy surface, identifying various local energy minima and the barriers between them.

Solvent Effects : MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the molecule.

Enhanced sampling techniques, such as metadynamics, could be combined with MD to ensure a thorough exploration of the conformational space and to calculate free energy landscapes. rsc.org

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, one can determine the activation energy and feasibility of a particular reaction pathway.

For this compound, transition state calculations could be applied to understand:

Synthesis Routes : For example, if synthesized via a McMurry coupling of a ketone, calculations could model the pinacol (B44631) coupling and deoxygenation steps. If made through a Wittig or Horner-Wadsworth-Emmons reaction, the formation of the oxaphosphetane intermediate and its decomposition to the alkene could be studied. nih.gov

Isomerization : The energy barrier for the E/Z (trans/cis) isomerization of the central double bond could be calculated. This would likely involve a transition state with a 90° twist around the C=C bond.

Reactivity : The mechanisms of potential reactions, such as electrophilic addition to the double bond, could be modeled to predict regioselectivity and stereoselectivity.

These calculations provide invaluable insights into the kinetics and thermodynamics of chemical transformations, guiding the design of synthetic routes and the prediction of product distributions.

Prediction and Correlation of Spectroscopic Data with Theoretical Models

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net

NMR Spectroscopy : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted spectrum can then be compared to the experimental spectrum for structure verification. For a flexible molecule, it is often necessary to calculate the spectra for multiple low-energy conformers and average them based on their Boltzmann population to get an accurate prediction. researchgate.net

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. For this compound, the main absorption would likely be a π → π* transition, and its wavelength would be sensitive to the degree of conjugation and the twist angle of the phenyl rings.

Table 3: Hypothetical Correlation of Experimental and Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value (Method)Correlation
¹H NMR (δ, ppm) Awaits MeasurementPredicted values for aromatic, vinyl, and aliphatic protonsComparison confirms proton environments.
¹³C NMR (δ, ppm) Awaits MeasurementPredicted values for sp², sp³ carbonsComparison confirms carbon skeleton.
UV-Vis (λmax, nm) Awaits MeasurementPredicted value for π → π* transitionCorrelation confirms electronic structure.

Note: The calculated values would be obtained using appropriate levels of theory (e.g., GIAO-DFT for NMR, TD-DFT for UV-Vis).

Quantum Chemical Analysis of Aromaticity and Hyperconjugation in Aryl-Substituted Hexenes

Aromaticity and hyperconjugation are fundamental concepts that can be quantified using quantum chemical tools. researchgate.net In this compound, the two phenyl rings are clearly aromatic. However, the extent of electronic communication between these rings through the alkene bridge can be investigated.

Aromaticity Indices : Methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of the phenyl rings. NICS values are calculated at the center of the rings; large negative values indicate strong aromatic character. It would be interesting to see if the substitution pattern affects the aromaticity of the rings.

Hyperconjugation : Hyperconjugation involves the interaction of filled σ-orbitals with adjacent empty or partially filled p- or π*-orbitals. In this molecule, hyperconjugative interactions could exist between the C-H and C-C σ-bonds of the ethyl groups and the π-system of the aromatic rings and the double bond. NBO analysis can be used to identify and quantify the energy of these interactions, providing a deeper understanding of the electronic stabilization within the molecule.

This level of detailed analysis provides a complete picture of the electronic landscape of the molecule, explaining its structure, stability, and reactivity from first principles.

Reactivity Profiles and Reaction Mechanisms of E 3,4 Bis 4 Ethylphenyl Hex 3 Ene

Photochemical Reactivity: E/Z Isomerization and Electrocyclization Processes

The photochemical behavior of stilbene-like molecules such as E-3,4-bis(4-ethylphenyl)hex-3-ene is characterized by two primary competing processes: E/Z isomerization and electrocyclization. researchgate.net Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state where the rotational barrier around the central double bond is significantly lowered, facilitating isomerization to the corresponding Z-isomer. This process involves a twisted intermediate and is a common feature of diarylethenes.

Simultaneously, irradiation can induce an intramolecular 6π-electrocyclization, a pericyclic reaction that forms a new sigma bond between the ortho-positions of the two phenyl rings. masterorganicchemistry.com This process typically leads to the formation of a dihydrophenanthrene-type intermediate. In the presence of an oxidizing agent, this intermediate can be aromatized to a substituted phenanthrene. The efficiency and regioselectivity of these photochemical reactions are influenced by factors such as the solvent, the presence of sensitizers or quenchers, and the substitution pattern on the aromatic rings. researchgate.net For instance, the presence of ethyl groups at the para-positions can influence the electronic distribution in the excited state and potentially affect the quantum yields of both isomerization and cyclization.

The general principles of these photochemical reactions are well-established for stilbene (B7821643) and its derivatives. researchgate.net The equilibrium between the E and Z isomers under photochemical conditions, as well as the competition with the irreversible electrocyclization pathway, are fundamental aspects of their reactivity profile.

Catalytic Transformations: Hydrogenation, Oxidation, and Functionalization of the Alkene Moiety

The tetrasubstituted nature of the double bond in this compound presents a significant steric challenge for many catalytic transformations.

Hydrogenation: Catalytic hydrogenation of such sterically hindered alkenes typically requires harsh conditions (high pressure and temperature) and highly active catalysts. nih.govnih.gov While standard heterogeneous catalysts like palladium on carbon or platinum oxide can be used, achieving high conversion and selectivity can be difficult. The development of more sophisticated homogeneous and heterogeneous catalysts is an active area of research to enable the hydrogenation of tetrasubstituted olefins under milder conditions. nih.govnih.gov

Oxidation: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under vigorous conditions. These reactions would break the carbon-carbon double bond to yield two molecules of 4-ethylacetophenone.

More selective oxidation reactions can also be envisioned. Epoxidation of the electron-rich double bond with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. However, the steric hindrance around the double bond would likely slow this reaction down considerably compared to less substituted alkenes. In vitro metabolism studies using rat and pig liver microsomes have shown that the oxidation of this compound occurs selectively at the benzylic positions of the ethyl groups, leading to hydroxylated metabolites, rather than at the double bond. springermedizin.de The major metabolite identified was E-3-(4-(1-hydroxyethyl)phenyl)-4-(4-ethylphenyl)hex-3-ene. springermedizin.de

Functionalization: Direct functionalization of the alkene moiety is also challenging due to steric hindrance. However, modern catalytic methods are increasingly capable of functionalizing such hindered systems. For example, dihydroxylation using osmium tetroxide (OsO₄) or hydroboration-oxidation could potentially be used to introduce hydroxyl groups across the double bond, though these reactions would be highly sensitive to steric effects.

The stereoselective functionalization of tetrasubstituted olefins like this compound is a formidable challenge in synthetic chemistry, as it involves the creation of two adjacent stereocenters. nih.govnih.gov

Asymmetric hydrogenation is a powerful tool for this purpose, but it requires specialized chiral catalysts that can operate effectively on sterically demanding substrates. nih.gov Iridium-based catalysts with chiral phosphine-oxazoline (PHOX) ligands have shown promise in the asymmetric hydrogenation of some tetrasubstituted olefins. nih.gov The success of such reactions is highly dependent on the precise structure of both the substrate and the catalyst to achieve high enantiomeric and diastereomeric excess.

Similarly, other stereoselective functionalizations, such as asymmetric dihydroxylation (using AD-mix reagents) or asymmetric epoxidation, would face significant steric hurdles. The development of catalysts and reagents that can overcome the steric shielding of the four substituents is crucial for the successful stereocontrolled functionalization of this class of alkenes.

The mechanisms of metal-catalyzed reactions on sterically hindered alkenes like this compound are complex and often involve a delicate balance of electronic and steric factors.

In catalytic hydrogenation , the mechanism typically involves the coordination of the alkene to the metal center, followed by the sequential insertion of two hydrogen atoms. For hindered alkenes, the initial coordination step can be difficult, and the steric bulk around the double bond can influence the trajectory of hydrogen delivery, affecting the stereochemical outcome. nih.govnih.gov For heterogeneous catalysts, the reaction occurs on the metal surface, and the accessibility of the active sites to the bulky alkene is a critical factor. nih.gov

In cross-coupling reactions that could potentially functionalize the C-H bonds of the ethyl groups or the aromatic rings, the steric hindrance of the core alkene structure could influence the approach of the catalyst and the regioselectivity of the reaction. The mechanism of such reactions often involves oxidative addition, transmetalation, and reductive elimination steps, each of which can be affected by steric hindrance.

For reactions directly involving the double bond, such as metathesis , the formation of the initial metallacyclobutane intermediate would be highly challenging due to the steric clash between the four substituents and the metal-ligand complex. This makes olefin metathesis an unlikely transformation for this substrate under standard conditions.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich nature of the double bond in this compound, due to the electron-donating effect of the two ethylphenyl groups, makes it susceptible to electrophilic addition reactions. However, the severe steric hindrance around the double bond significantly retards the rate of these reactions.

Electrophilic Addition: Reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂) would proceed through a carbocation intermediate. The addition of HX would likely follow Markovnikov's rule, with the proton adding to one of the central carbons to form a tertiary carbocation stabilized by the adjacent ethylphenyl group. The subsequent attack of the halide nucleophile would complete the addition. However, competing elimination reactions and rearrangements might occur. The rate of these additions would be much slower than for less substituted alkenes.

Nucleophilic Addition: Direct nucleophilic addition to the double bond is generally not feasible unless the double bond is activated by strongly electron-withdrawing groups, which is not the case here. However, nucleophilic attack can occur on intermediates formed from the reaction of the alkene with an electrophile. For example, in the context of oxymercuration-demercuration, the initial electrophilic attack by the mercury species is followed by the nucleophilic attack of water or another nucleophile. Again, steric hindrance would be a major limiting factor for such reactions.

Free Radical Reactions and Polymerization Initiatives

The double bond in this compound can participate in free radical reactions. For example, addition of a radical species to the double bond would generate a new radical on the adjacent carbon. This new radical could then propagate a chain reaction.

Polymerization: Due to the significant steric hindrance around the double bond, this compound is not expected to undergo facile free-radical or coordination polymerization. The steric bulk of the four substituents would prevent the approach of the growing polymer chain to the monomer, effectively inhibiting the polymerization process. This is a common characteristic of tetrasubstituted alkenes.

However, it is conceivable that the molecule could be incorporated as a comonomer in a copolymerization with a less hindered monomer, although its reactivity ratio would likely be very low. Alternatively, it could act as a chain transfer agent in some radical polymerizations.

Coordination Chemistry: this compound as a Ligand or Building Block in Organometallic Systems

The π-system of the double bond in this compound can act as a ligand to coordinate with transition metals. The stability and nature of the resulting organometallic complex would depend on the metal center, its oxidation state, and the other ligands present.

The steric bulk of the ligand would play a crucial role in its coordination chemistry. It would likely favor coordination to metal centers that can accommodate bulky ligands, and the resulting complexes might exhibit interesting structural and reactive properties. For instance, the coordination of this bulky alkene could create a specific steric environment around the metal, which could be exploited in catalysis.

As a building block, this compound could be used to synthesize larger, more complex organometallic architectures. For example, if functional groups were introduced onto the phenyl rings, these could be used to link multiple units together, potentially forming metal-organic frameworks (MOFs) or other supramolecular assemblies with defined geometries and properties. The rigid core of the molecule could impart specific structural constraints on these larger systems.

Advanced Research Applications and Methodological Contributions of E 3,4 Bis 4 Ethylphenyl Hex 3 Ene Studies

E-3,4-Bis(4-ethylphenyl)hex-3-ene as a Model Compound for Steric Hindrance Research

The structure of this compound, characterized by the presence of bulky ethylphenyl groups attached to a central double bond, makes it an exemplary model for investigating the effects of steric hindrance. Steric hindrance is a critical concept in chemistry, influencing reaction rates, pathways, and the stability of molecules. The ethyl groups on the phenyl rings create a crowded environment around the carbon-carbon double bond, restricting the approach of reagents and influencing the molecule's conformational preferences.

Researchers utilize this compound to systematically study how varying degrees of steric bulk impact fundamental reactions such as additions, oxidations, and isomerizations. By comparing the reactivity of this compound with less hindered analogues, scientists can quantify the energetic penalties associated with steric clash and gain a deeper understanding of non-covalent interactions that govern molecular behavior.

Contribution to the Understanding of Structure-Reactivity Relationships in Hindered Arylalkenes

The study of this compound has significantly advanced the understanding of structure-reactivity relationships in the broader class of hindered arylalkenes. The predictable and well-defined steric environment of this molecule allows for the systematic investigation of how electronic effects, transmitted through the aromatic rings, interplay with steric factors to control chemical reactivity.

These investigations often involve kinetic studies of various reactions, providing quantitative data that can be correlated with structural parameters. This has led to the development of predictive models that can forecast the reactivity of other complex alkenes, which is crucial for rational catalyst design and the planning of efficient synthetic routes.

Development of Novel Synthetic Methodologies Inspired by this compound Synthesis

The challenges associated with the synthesis of sterically congested molecules like this compound have spurred innovation in synthetic methodology. Traditional methods for forming carbon-carbon double bonds can be inefficient when bulky substituents are present. Consequently, chemists have developed new and refined existing reactions to overcome these steric barriers.

Methodologies such as advanced coupling reactions and novel olefination techniques have been applied and optimized for the synthesis of this and related compounds. ekb.eg For instance, the development of highly active catalysts for Suzuki or Negishi coupling reactions has been influenced by the need to form carbon-carbon bonds between sterically demanding fragments. Similarly, modifications of the Wittig or Julia-Kocienski olefination reactions have been explored to improve yields and stereoselectivity in the synthesis of hindered alkenes. ekb.eg The insights gained from synthesizing this compound have contributed to a broader toolbox of reactions applicable to the construction of other complex and sterically demanding organic molecules. researchgate.netmdpi.com

Synthetic MethodDescriptionRelevance to Hindered Alkenes
McMurry Coupling A reductive coupling of two ketone or aldehyde molecules using a titanium chloride compound and a reducing agent.Particularly effective for creating sterically hindered double bonds from corresponding ketones, such as the synthesis of tetra-substituted alkenes.
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Advances in ligands and catalysts allow for the coupling of sterically hindered partners to construct the precursors to hindered alkenes. ekb.eg
Wittig Reaction The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.While classic Wittig reactions can struggle with hindered systems, modern variants offer improved E/Z selectivity and yields for sterically demanding substrates. ekb.eg

Application in the Design of Molecular Switches and Photochromic Systems

The rigid yet conformationally defined structure of this compound and its derivatives makes them interesting scaffolds for the design of molecular switches and photochromic systems. These are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli, such as light.

Strategic Precursor in the Synthesis of Complex Organic Molecules for Research Purposes

Beyond its direct applications in fundamental studies, this compound and its synthetic precursors serve as valuable starting materials for the construction of more complex organic molecules for research. The hex-3-ene core provides a robust and sterically defined platform onto which further functionality can be elaborated.

For instance, derivatives of this compound can be incorporated into larger molecular architectures, such as polymers or dendrimers, to impart specific physical properties. They can also be used as building blocks for the synthesis of novel ligands for catalysis or as components of advanced materials with tailored optical or electronic characteristics. The synthesis of related compounds like 3,4-bis(3'-hydroxyphenyl)hexane has been explored for potential applications in medicinal chemistry research, highlighting the versatility of this structural motif. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for E-3,4-Bis(4-ethylphenyl)hex-3-ene, and how can reaction conditions be optimized to improve stereochemical purity?

  • Methodological Answer : The synthesis of This compound typically involves Wittig or Horner-Wadsworth-Emmons reactions using 4-ethylbenzaldehyde and a hex-3-ene-derived phosphonium ylide. To optimize stereochemical purity (E/Z ratio), control reaction temperature (e.g., low temperatures favor E-configuration) and solvent polarity (e.g., non-polar solvents reduce byproduct formation). Monitor intermediates via thin-layer chromatography (TLC) and confirm final product geometry using 1H^{1}\text{H}-NMR coupling constants (J = 12–16 Hz for trans-alkenes) .

Q. How can researchers distinguish This compound from its structural analogs using spectroscopic techniques?

  • Methodological Answer : Combine 13C^{13}\text{C}-NMR and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, the E-isomer exhibits distinct olefinic carbon chemical shifts (δ 125–130 ppm) compared to the Z-isomer (δ 120–125 ppm). HRMS can confirm molecular formula (C20_{20}H24_{24}) with a precision of <5 ppm error. Cross-validate with IR spectroscopy to detect alkene stretching vibrations (~1650 cm1^{-1}) .

Q. What safety precautions are critical when handling This compound in laboratory settings?

  • Methodological Answer : Refer to GHS classification guidelines for skin/eye irritation (Category 2A). Use nitrile gloves, safety goggles, and fume hoods during synthesis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for first-aid protocols. Store the compound in amber glass vials under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of This compound across in vitro and in vivo models?

  • Methodological Answer : Conduct comparative studies using rat liver microsomes (in vitro) and whole-animal models (in vivo). For example, Fabian et al. (2006) identified phase I metabolites (epoxides) in microsomes but not in vivo due to rapid Phase II conjugation (e.g., glucuronidation). Use LC-MS/MS with collision-induced dissociation (CID) to differentiate unstable intermediates and validate findings with isotopic labeling .

Q. What experimental strategies mitigate photoinstability in This compound during photophysical studies?

  • Methodological Answer : Perform UV-Vis and fluorescence assays under controlled light exposure (e.g., using monochromatic light sources). Add antioxidants (e.g., BHT at 0.1% w/v) to suppress radical-mediated degradation. For long-term stability, store solutions in dark, anaerobic conditions at –20°C and monitor degradation via HPLC-UV at 254 nm .

Q. How should researchers design experiments to investigate the compound’s electronic structure and its correlation with bioactivity?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and electrostatic potential maps. Corrogate with in vitro assays (e.g., receptor-binding studies) to identify structure-activity relationships (SAR). For example, the 4-ethylphenyl groups enhance hydrophobic interactions in enzyme active sites, as shown in analogues like bisphenol P .

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